

# Standard Operating Procedure for N-Nitrosomethylphenidate Testing: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

Cat. No.: *B13421479*

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## Introduction

**N-Nitrosomethylphenidate** (NMPH) is a nitrosamine impurity that can form during the synthesis, formulation, or storage of methylphenidate, a widely used medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[2][3] This document provides detailed application notes and protocols for the sensitive and accurate testing of **N-Nitrosomethylphenidate** in pharmaceutical matrices. The methodologies described are based on established analytical techniques for nitrosamine analysis, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and adhere to the validation principles outlined in the ICH Q2(R1) guideline.[4][5]

## Analytical Methodologies

The detection of N-nitrosamine impurities at trace levels requires highly sensitive and selective analytical methods. LC-MS/MS and GC-MS are the most commonly employed techniques for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.[4] It offers excellent sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines.[2] For enhanced selectivity and to meet the low detection limits required, tandem mass spectrometry (GC-MS/MS) is often employed.[2]

## Experimental Protocols

### LC-MS/MS Method for N-Nitrosomethylphenidate Analysis

This protocol provides a general procedure for the quantification of **N-Nitrosomethylphenidate** in a drug product matrix.

#### 1.1. Sample Preparation

- Accurately weigh a portion of crushed tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
- Add 5.0 mL of a suitable solvent, such as dichloromethane (DCM) or methanol.[6]
- Vortex the mixture for 5 minutes to ensure thorough dispersion.
- Sonicate the sample for 10 minutes to facilitate the extraction of NMPH.
- Centrifuge the sample at 4000 rpm for 5 minutes to pellet insoluble excipients.[6]
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

#### 1.2. Chromatographic Conditions (Illustrative)

Parameter	Value
Column	Agilent Poroshell® C8 (50 × 3 mm, 2.7 µm) or equivalent[7]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

### 1.3. Mass Spectrometry Conditions (Illustrative)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	263.1 m/z[7]
Product Ions (Q3)	232.1 m/z (Quantifier), 129.1 m/z (Qualifier)[7]
Collision Energy	Optimized for NMPH fragmentation
Dwell Time	100 ms

### 1.4. Method Validation Parameters (as per ICH Q2(R1))

The analytical method should be validated to demonstrate its suitability for the intended purpose.[5] Key validation parameters are summarized in the table below.

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity/Selectivity	To ensure the signal is unequivocally from the target analyte, free from interference. [4][5]	Peak purity, resolution > 2 between adjacent peaks.[4]
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.[4]	Signal-to-Noise (S/N) ratio of ~3.[4]
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]	S/N ratio of ~10; recovery and precision criteria met.
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq$ 0.99.
Accuracy	The closeness of the test results to the true value.	Recovery of 80-120% for spiked samples.
Precision (Repeatability & Intermediate Precision)	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.	Relative Standard Deviation (RSD) $\leq$ 15%.
Robustness	The capacity to remain unaffected by small, but deliberate variations in method parameters.[5]	No significant impact on results with minor changes in conditions.

### Quantitative Data Summary (Illustrative)

The following table presents illustrative performance data for a validated nitrosamine analysis method. Specific values for **N-Nitrosomethylphenidate** should be established during method

validation.

Parameter	Illustrative Value
LOD	0.05 ng/mL
LOQ	0.15 ng/mL
Linearity Range	0.15 - 50 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Accuracy (Recovery)	90 - 110%
Precision (RSD)	< 10%

## GC-MS/MS Method for N-Nitrosomethylphenidate Analysis

This protocol provides a general procedure for the analysis of volatile nitrosamines and can be adapted for NMPH.

### 2.1. Sample Preparation

The sample preparation procedure is similar to the LC-MS/MS method, using a volatile solvent like dichloromethane.

### 2.2. GC Conditions (Illustrative)

Parameter	Value
Column	Agilent J&W DB-624 UI or equivalent
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Carrier Gas	Helium
Flow Rate	1.2 mL/min

### 2.3. MS Conditions (Illustrative)

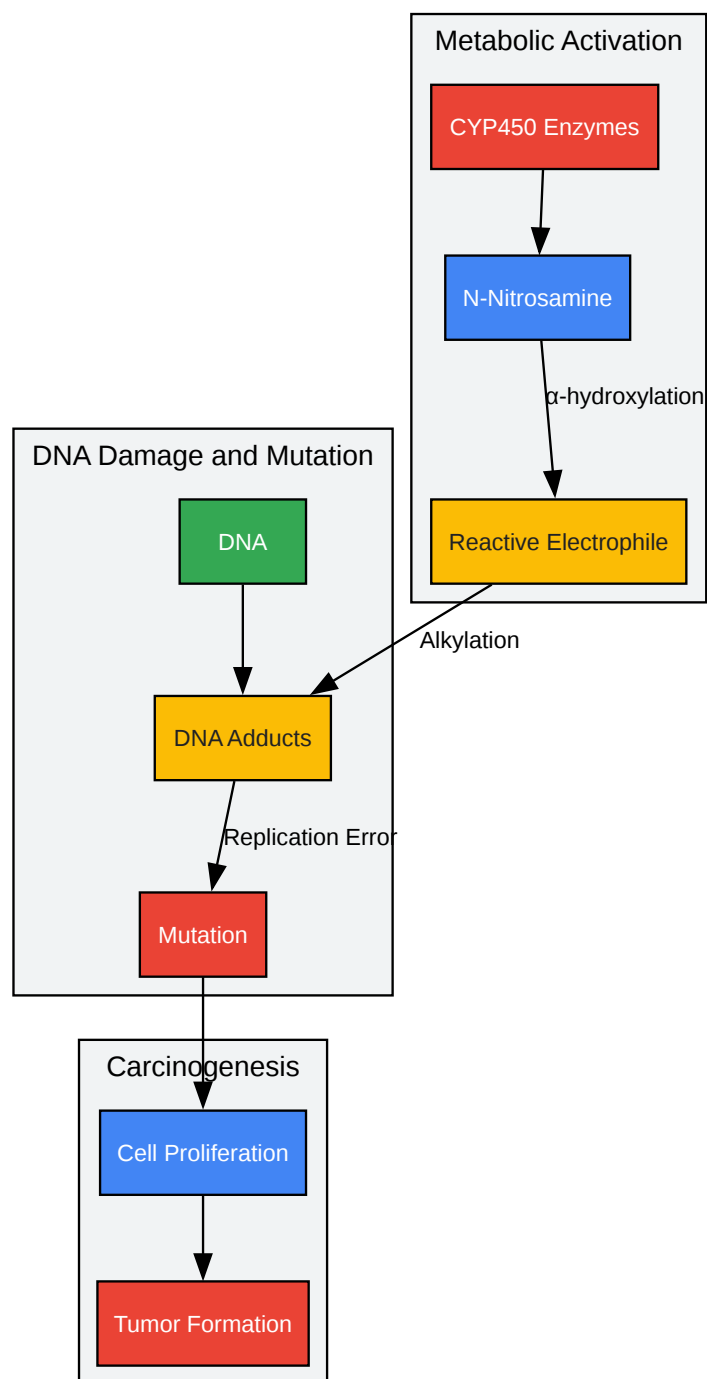
Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor/Product Ions	To be determined for NMPH
Collision Energy	Optimized for NMPH fragmentation

## Signaling Pathway and Experimental Workflow Diagrams

### Signaling Pathway of Nitrosamine-Induced Carcinogenesis

Nitrosamines, including NMPH, are generally not directly carcinogenic. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive electrophilic species.<sup>[8][9]</sup> These reactive metabolites can then form adducts with DNA, leading to mutations and potentially initiating cancer.<sup>[8][10]</sup>

## General Signaling Pathway of Nitrosamine Carcinogenesis

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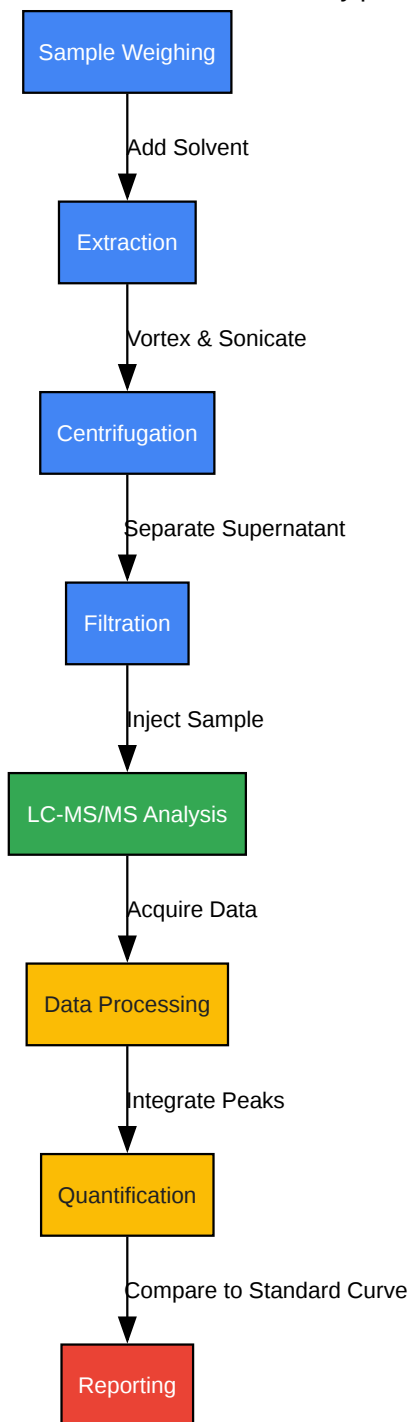
Caption: General metabolic activation and carcinogenic pathway of nitrosamines.

## Experimental Workflow for **N-Nitrosomethylphenidate** Testing

The following diagram illustrates the logical flow of the analytical procedure for testing NMPH in pharmaceutical products.



## Experimental Workflow for N-Nitrosomethylphenidate Testing



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Caption: Step-by-step workflow for the analysis of **N-Nitrosomethylphenidate**.

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